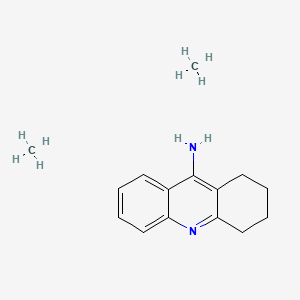

Tacrine (hydrochloride) (hydrate)

Description

Historical Trajectory of Tacrine (B349632) in Neuropharmacology

First synthesized in 1949, tacrine's primary mechanism of action is the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine (B1216132). wikipedia.org This inhibition leads to increased levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. drugbank.com Research demonstrated its ability to inhibit AChE with an IC50 value of 31 nM and BChE with an IC50 of 25.6 nM. Beyond its anticholinesterase activity, further studies revealed that tacrine also acts as a histamine (B1213489) N-methyltransferase inhibitor and can influence serotonin (B10506) and norepinephrine (B1679862) uptake. wikipedia.org It was also found to be a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. biorxiv.org This multifaceted activity, although not fully exploited in its initial clinical application, hinted at the potential for developing derivatives with a broader spectrum of action.

Paradigmatic Shift Towards Multifunctional Ligand Design in Tacrine Research

The limitations observed with single-target drugs in treating complex, multifactorial diseases like Alzheimer's have led to a significant evolution in drug design strategies. The focus has shifted towards the development of multi-target-directed ligands (MTDLs), compounds designed to interact with multiple biological targets simultaneously. nih.govnih.gov Tacrine, with its simple structure and potent cholinesterase inhibition, has emerged as an ideal starting point or scaffold for creating these MTDLs. nih.govnih.gov

This new paradigm involves creating hybrid molecules that combine the pharmacophore of tacrine with other chemical moieties known to have beneficial effects on other pathological aspects of neurodegenerative diseases. nih.govnih.gov These additional targets include the inhibition of β-amyloid (Aβ) aggregation, β-secretase (BACE-1), and monoamine oxidases (MAO), as well as metal chelation and antioxidant activities. nih.govacs.org For instance, researchers have designed and synthesized tacrine-chromene hybrids to inhibit AChE, BACE-1, Aβ aggregation, and MAO-B. acs.org Other examples include tacrine-coumarin hybrids, which have shown significant ability to inhibit cholinesterases and self-induced Aβ aggregation, and also act as metal chelators. researchgate.net This approach aims to address the complex pathophysiology of diseases like Alzheimer's more effectively than a single-target agent. nih.gov The versatility of the tacrine scaffold continues to inspire the development of novel compounds with the potential for improved therapeutic outcomes in neurological disorders. nih.gov

Interactive Data Table: Properties of Tacrine and its Analogs

| Compound | Target(s) | IC50 Value(s) | Key Findings |

| Tacrine | AChE, BChE, NMDA Receptor | AChE: 31 nM, BChE: 25.6 nM, NMDAR: 26 μM | Prototypical cholinesterase inhibitor. wikipedia.org |

| Tacrine-Chromene Hybrids (e.g., 5c, 5d) | hAChE, BuChE, BACE-1, MAO-B, Aβ aggregation, Metal Chelation | 5c hAChE: 0.44 μM, 5d hAChE: 0.25 μM; 5c BuChE: 0.08 μM, 5d BuChE: 0.14 μM acs.org | Potent dual inhibitors with antioxidant and metal-chelating properties. acs.org |

| Tacrine-Coumarin Hybrid (8f) | AChE, BuChE, Aβ aggregation, Metal Chelation | AChE: 0.092 μM, BuChE: 0.234 μM researchgate.net | Potent inhibitor of AChE and Aβ aggregation. researchgate.net |

| IAA-Tacrine Hybrids (e.g., 5d, 5e) | AChE, BChE | Low nanomolar range nih.gov | Potent dual inhibitors targeting both catalytic and peripheral anionic sites of cholinesterases. nih.gov |

| Tacrine Analog (from Eghtedari et al.) | AChE, BChE | AChE: 0.069 µM, BChE: 1.35 µM nih.gov | Five times more potent against AChE than tacrine. nih.gov |

| Tacrine Analog (from Koti Reddy et al.) | AChE | 5.17 ± 0.24 nM nih.gov | High inhibitory activity against AChE. nih.gov |

Properties

Molecular Formula |

C15H22N2 |

|---|---|

Molecular Weight |

230.35 g/mol |

IUPAC Name |

methane;1,2,3,4-tetrahydroacridin-9-amine |

InChI |

InChI=1S/C13H14N2.2CH4/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);2*1H4 |

InChI Key |

VPDYTENLKLVLOR-UHFFFAOYSA-N |

Canonical SMILES |

C.C.C1CCC2=NC3=CC=CC=C3C(=C2C1)N |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Tacrine Action

Cholinergic System Modulation

Tacrine (B349632) hydrochloride, a centrally acting acetylcholinesterase inhibitor, primarily enhances cholinergic transmission by preventing the breakdown of acetylcholine (B1216132) (ACh). patsnap.comwikipedia.org This action increases ACh levels in the synaptic cleft, which is crucial for cognitive functions like memory and learning. patsnap.com Beyond its primary role as an acetylcholinesterase inhibitor, tacrine also influences the cholinergic system by potentially enhancing ACh synthesis and release and by modulating muscarinic and nicotinic receptors. nih.gov

Acetylcholinesterase (AChE) Inhibition Kinetics and Binding Site Analysis

Tacrine's interaction with acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine, is a key aspect of its mechanism. documentsdelivered.com

Reversible Inhibition Mechanisms

Tacrine acts as a reversible inhibitor of acetylcholinesterase (AChE). patsnap.comdrugbank.com This means it binds to the enzyme and then dissociates, allowing the enzyme to regain its function. The inhibition is non-competitive, with studies on purified bovine caudate AChE showing an I50 of 160 +/- 10 nM. nih.gov This indicates that tacrine binds to a site on the enzyme that is different from the active site where acetylcholine binds. nih.gov Specifically, it appears to bind to a hydrophobic area outside of the catalytic sites. nih.gov

Simulated binding models suggest that in the catalytic anionic site (CAS) of AChE, tacrine engages in π-π stacking interactions with the amino acid residues Trp86 and Tyr337, and forms a hydrogen bond with His447. researchgate.net This dual interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE is a characteristic of some AChE inhibitors. nih.govresearchgate.net

Butyrylcholinesterase (BChE) Inhibition and Selectivity

Tacrine is not entirely selective for acetylcholinesterase (AChE); it also inhibits butyrylcholinesterase (BChE), another cholinesterase enzyme present in the body. nih.govnih.gov Kinetic studies have shown that tacrine inhibits both enzymes in a concentration-dependent manner. nih.gov The nature of inhibition for both AChE and BChE is of a mixed type, meaning it has components of both competitive and non-competitive inhibition. nih.govnih.gov This is evidenced by an increase in the Michaelis-Menten constant (Km) and a decrease in the maximum velocity (Vmax) of the enzymatic reaction as the concentration of tacrine increases. nih.govnih.gov

The inhibitory potency of tacrine, as measured by the IC50 value (the concentration required to inhibit 50% of the enzyme's activity), is similar for both enzymes. For snake venom AChE, the IC50 is 31 nM, and for human serum BChE, it is 25.6 nM. nih.gov The inhibition constant (Ki), another measure of inhibitor potency, was found to be 13 nM for venom AChE and 12 nM for serum BChE. nih.gov The development of tacrine analogues has aimed to improve selectivity for AChE over BChE. For example, some homodimeric tacrine congeners have shown significantly improved potency and selectivity for AChE. nih.gov Conversely, other research has focused on developing tacrine derivatives that are highly selective inhibitors of BChE. nih.govmdpi.comacs.org

Substrate Hydrolysis Kinetics and Enzyme Interaction Profiling

The interaction of tacrine with cholinesterases affects the kinetics of substrate hydrolysis. Studies on human retinal AChE demonstrated that tacrine inhibits its activity in a concentration-dependent manner, with an IC50 of approximately 45 nM. nih.gov In the presence of tacrine, the Michaelis-Menten constant (Km) for the hydrolysis of acetylthiocholine (B1193921) iodide increased, while the maximum reaction velocity (Vmax) decreased. nih.gov This mixed-type inhibition pattern, combining competitive and non-competitive elements, is further supported by Dixon and Lineweaver-Burk plots. nih.gov

The binding of tacrine to AChE has been shown to enhance the effect of Ca2+ binding at separate "accelerator" sites on the enzyme. nih.gov Furthermore, in vitro studies have indicated that tacrine can protect the catalytic site of AChE from inhibition by irreversible organophosphorus agents like DFP (isoflurophate). nih.gov The development of tacrine derivatives, such as bis(7)-tacrine (B1662651), has led to compounds with significantly higher inhibitory potency against AChE compared to tacrine itself, attributed to their ability to simultaneously bind to both the catalytic and peripheral anionic sites of the enzyme. researchgate.net

Acetylcholine Synthesis and Release Enhancement

Beyond inhibiting ACh degradation, tacrine has been shown to have broader effects on cholinergic function, including the potential to enhance the synthesis and release of acetylcholine (ACh). nih.gov Studies have suggested that tacrine can increase the release of norepinephrine (B1679862) (NE) and decrease the release of dopamine (B1211576) (DA), which may indirectly influence cholinergic activity. acs.org The exact mechanisms by which tacrine may enhance ACh synthesis and release are still under investigation and are considered more nuanced than its direct inhibitory effect on AChE. nih.gov

Muscarinic and Nicotinic Receptor Modulation

Tacrine's effects on the cholinergic system extend to direct interactions with muscarinic and nicotinic acetylcholine receptors.

Muscarinic Receptor Modulation:

Tacrine can act as an antagonist at muscarinic receptors, with its effects being concentration-dependent. nih.gov Studies have shown that micromolar concentrations of tacrine can block muscarinic receptor-mediated responses, such as the inhibition of cAMP formation and the stimulation of phosphoinositide (PI) hydrolysis. nih.gov The nature of this antagonism can be competitive or non-competitive depending on the tacrine concentration and the specific response being measured. nih.gov For instance, at concentrations up to 40 µM, tacrine displays competitive antagonism for the cAMP response, while non-competitive antagonism of PI hydrolysis occurs at concentrations greater than 10 µM. nih.gov Tacrine has also been shown to alleviate the downregulation of M3 and M5 muscarinic receptor subtypes in certain pathological conditions. nih.gov

Nicotinic Receptor Modulation:

Tacrine also interacts with nicotinic acetylcholine receptors (nAChRs). patsnap.comnih.gov It has been shown to inhibit the activity of the α3β4 nAChR subtype through a competitive mechanism, with an apparent inhibition constant (KI) of 0.8 μM. acs.org This suggests that tacrine competes with acetylcholine for the agonist binding site on these receptors. acs.org Furthermore, positron emission tomography (PET) studies in Alzheimer's patients have indicated that tacrine treatment can lead to an increased binding of (S)(-)11C-nicotine in the brain, which is consistent with a restoration of nicotinic cholinergic receptors. nih.gov Some research also suggests that tacrine may interact with an allosteric activator site on the α4β2 nAChR subtype. nih.gov

Non-Cholinergic Mechanisms of Action

N-methyl-D-aspartate Receptor (NMDAR) Antagonism and Glutamatergic System Interactions

Tacrine's interaction with the glutamatergic system, particularly its effect on N-methyl-D-aspartate receptors (NMDARs), represents a significant aspect of its non-cholinergic activity. Tacrine is recognized as a low-affinity antagonist of NMDARs. nih.govnih.gov This antagonism has been primarily observed in in vitro studies, which show that a direct blocking effect on the receptor occurs at high concentrations of tacrine that may not be achievable under normal clinical conditions. nih.gov

The influence of tacrine on the glutamatergic system is not solely direct. Indirect mechanisms also play a crucial role. Tacrine can modulate NMDAR-mediated currents through its action on M1 muscarinic acetylcholine receptors. nih.gov Activation of M1 receptors can lead to the inhibition of Ca2+-activated potassium channels, which in turn prevents membrane repolarization and results in a prolonged activation of NMDARs, ultimately contributing to long-term potentiation, a cellular mechanism underlying learning and memory. nih.gov

Furthermore, research has demonstrated that tacrine and its derivatives can offer neuroprotection against glutamate-induced excitotoxicity. nih.govnih.gov In studies using rat primary cortical neurons, selected tacrine derivatives were shown to protect against neuronal death induced by glutamate (B1630785). nih.gov This neuroprotective effect is a critical area of investigation, as excessive glutamate receptor stimulation is a known factor in neuronal damage in various neurological disorders.

The development of novel tacrine derivatives has focused on enhancing this NMDAR-modulating activity. Synthetic multi-target-directed ligands (MTDLs) derived from tacrine have shown inhibitory activity against both acetylcholinesterase (AChE) and NMDARs. nih.govnih.gov These derivatives have been systematically designed to modulate dysfunctions in both the cholinergic and glutamatergic systems. nih.gov

| Compound Category | Target | IC50 Value Range | Reference |

| Tacrine Derivatives | NMDAR | 0.27 ± 0.05 – 38.84 ± 9.64 μM | nih.govnih.gov |

| Tacrine Derivatives | AChE | 18.53 ± 2.09 – 184.09 ± 19.23 nM | nih.govnih.gov |

This table summarizes the inhibitory concentrations (IC50) of novel tacrine derivatives against N-methyl-D-aspartate Receptor (NMDAR) and Acetylcholinesterase (AChE).

Monoaminergic System Interactions

Tacrine also interacts with the monoaminergic system by affecting the uptake and metabolism of key neurotransmitters such as noradrenaline, dopamine, and serotonin (B10506). nih.govnih.gov

Tacrine has been shown to inhibit the neuronal uptake of noradrenaline. nih.govnih.gov This action leads to an increased concentration of noradrenaline in the synaptic cleft, potentially enhancing adrenergic neurotransmission. wikipedia.org Studies have reported that tacrine inhibits the uptake of noradrenaline with a 50% inhibitory concentration (IC50) value of approximately 1 μM. acs.org This effect does not appear to happen at the axonal membrane but rather at the level of the monoaminergic storage granules. nih.govacs.org Research has also shown that tacrine treatment can lead to increased norepinephrine turnover throughout the brain. acs.orgdiva-portal.org

Similar to its effect on noradrenaline, tacrine inhibits the reuptake of dopamine. nih.govnih.gov The reported IC50 value for dopamine uptake inhibition by tacrine is approximately 7 μM. acs.org This inhibition is also thought to occur at the storage vesicle level. nih.govacs.org By blocking dopamine reuptake, tacrine can increase the availability of this neurotransmitter in the synapse, thereby modulating dopaminergic signaling. Conversely, some studies suggest that tacrine may lead to a decrease in 3-methoxytyramine, a marker for dopamine release, in the striatum, indicating a complex, region-specific effect on the dopamine system. acs.orgdiva-portal.org

Tacrine also acts as an inhibitor of serotonin (5-hydroxytryptamine or 5-HT) uptake, with a reported IC50 value of approximately 2 μM. nih.govacs.org This inhibition can increase the levels of serotonin in the synapse, which may influence mood and cognitive functions. nih.govnih.gov The development of tacrine analogues has led to compounds with significantly greater potency for serotonin uptake inhibition. For instance, certain tetracyclic analogues of tacrine are 100 to 400 times more active than tacrine itself as serotonin uptake inhibitors, with one particular compound having an IC50 of 20 nM. nih.gov Studies have also observed that tacrine can increase the levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in certain brain regions. acs.org

| Monoamine Neurotransmitter | Tacrine IC50 for Uptake Inhibition | Reference |

| Noradrenaline | ~ 1 μM | acs.org |

| Dopamine | ~ 7 μM | acs.org |

| Serotonin (5-HT) | ~ 2 μM | acs.org |

This table displays the 50% inhibitory concentration (IC50) of tacrine on the uptake of various monoamine neurotransmitters.

In addition to affecting monoamine reuptake, tacrine and its derivatives can modulate the activity of monoamine oxidase (MAO), a key enzyme responsible for the degradation of monoaminergic neurotransmitters. nih.govnih.gov Tacrine has been found to inhibit both MAO-A and MAO-B subtypes. nih.gov The development of hybrid molecules has yielded potent inhibitors. For example, a series of tacrine-homoisoflavonoid hybrids were found to be potent inhibitors of both cholinesterases and human MAO-B. nih.gov One compound from this series exhibited an IC50 value of 0.401 μM against MAO-B. nih.gov Similarly, modified tacrine-chromene hybrids have shown inhibitory activity against MAO-B, with IC50 values in the single-digit micromolar range. acs.org This inhibition of MAO can lead to increased levels of monoamine neurotransmitters, complementing the effects of uptake inhibition.

| Compound Series | Target | IC50 Value | Reference |

| Tacrine-Homoisoflavonoid Hybrid (8b) | MAO-B | 0.401 μM | nih.gov |

| Modified Tacrine-Chromene Hybrid (5d) | MAO-B | 2.42 μM | acs.org |

| Modified Tacrine-Chromene Hybrid (5c) | MAO-B | 5.15 μM | acs.org |

This table presents the 50% inhibitory concentration (IC50) of various tacrine derivatives against Monoamine Oxidase B (MAO-B).

Ion Channel Modulation

Tacrine (hydrochloride) (hydrate) exerts influence over neuronal excitability through the modulation of various ion channels. This includes the blockade of potassium ion channels and the modulation of calcium channels, which are critical for action potential regulation and neurotransmitter release.

Potassium Ion Channel Blockade

Tacrine has been demonstrated to block several types of potassium (K+) currents. nih.gov In electrophysiological studies, tacrine inhibits the slow outward K+ current, which leads to an increase in the duration of action potentials. nih.gov This effect is selective, with studies on Drosophila larval muscles showing that tacrine at low concentrations (as low as 10 microM) selectively blocks the delayed rectifier K+ current without affecting other K+ currents. nih.gov This selective blockade is noteworthy as the affected current is the quinidine-sensitive delayed rectifier K+ current, distinguishing its action from other K+ channel blockers like 4-aminopyridine (B3432731) (4-AP). nih.gov The structural similarity of tacrine to quinidine (B1679956) may underlie this selectivity. nih.gov By prolonging the action potential, tacrine may enhance neurotransmitter release, an effect that could work in synergy with its anticholinesterase activity. nih.gov

Calcium Channel Modulation

Tacrine also modulates calcium (Ca2+) channels, which are pivotal in cellular signaling and neurotransmitter release. nih.govnih.gov It has been shown to inhibit high-threshold calcium currents and, in larger doses, to block neuronal calcium channels. nih.gov The modulation of calcium homeostasis is a significant aspect of tacrine's mechanism of action. nih.gov For instance, tacrine-dihydropyridine hybrids have been developed that exhibit a modest blocking action on L-type voltage-dependent calcium channels, contributing to their neuroprotective profile by moderating the increase in intracellular calcium levels triggered by potassium-induced depolarization. nih.gov The interaction with calcium channels is complex, with some evidence suggesting that syntaxin (B1175090) 1A–calcium channel interactions can bidirectionally modulate transmitter release. researchgate.net

Beta-Secretase (BACE-1) Inhibition

Beyond its effects on cholinesterase, tacrine and its derivatives have been investigated for their potential to inhibit beta-secretase (BACE-1), a key enzyme in the production of amyloid-beta (Aβ) peptides. elsevierpure.comnih.govnih.gov The inhibition of BACE-1 is a significant therapeutic strategy aimed at reducing the formation of Aβ plaques, a hallmark of Alzheimer's disease. frontiersin.org

Research has shown that certain tacrine derivatives can effectively inhibit BACE-1 activity. For example, the dimer bis(7)-tacrine has been found to concentration-dependently inhibit BACE-1 activity in cultured cells and with recombinant human BACE-1, exhibiting an IC50 of 7.5 μM in a non-competitive manner. elsevierpure.comnih.gov This inhibition was specific, as bis(7)-tacrine did not directly affect the activities of BACE-2, Cathepsin D, α-secretase, or γ-secretase. elsevierpure.comnih.gov Treatment with bis(7)-tacrine led to a significant reduction in both secreted and intracellular Aβ levels in cell cultures. nih.gov This effect is thought to occur through the direct inhibition of BACE-1, which in turn reduces the biosynthesis of Aβ. elsevierpure.comnih.gov

Amyloid Beta (Aβ) Aggregation Modulation

Tacrine and its analogues have been shown to modulate the aggregation of amyloid-beta (Aβ) peptides, a critical process in the pathology of Alzheimer's disease. nih.govnih.gov The formation of Aβ aggregates, which leads to the development of senile plaques, is a major contributor to neuronal cell death. nih.gov

Derivatives of tacrine have been specifically designed to inhibit this aggregation process. For instance, certain tacrine dimers have demonstrated the ability to inhibit AChE-induced Aβ fibrillogenesis, with some compounds showing inhibition rates of up to 76%. nih.gov Similarly, novel tacrine-menbutone conjugated molecules have displayed significant inhibitory capacity towards Aβ42 self-aggregation, with inhibition percentages ranging from 45% to 76%. ulisboa.pt Modified tacrine-chromene hybrids have also been developed and have shown promising results as Aβ inhibitors, with some compounds being significantly more effective than curcumin, a known antiamyloidogenic agent. acs.org The mechanism of this inhibition often involves the interaction of the tacrine moiety with the peripheral anionic site (PAS) of acetylcholinesterase, which can influence Aβ aggregation. ulisboa.ptacs.org

Tau Protein Modulation

In addition to its effects on Aβ, tacrine and its derivatives have been explored for their ability to modulate tau protein, another key player in the pathology of Alzheimer's disease. nih.govnih.gov The aggregation of tau protein forms intracellular neurofibrillary tangles, which are another hallmark of the disease. nih.gov

Some acridine (B1665455) derivatives, the chemical class to which tacrine belongs, have been shown to inhibit the formation of amyloid fibrils of both tau and Aβ peptides. nih.gov The development of dual-targeting compounds that can simultaneously modulate both Aβ and tau aggregation is an active area of research. nih.gov These multitarget-directed ligands aim to address the complex nature of neurodegenerative diseases by intervening in multiple pathological pathways. nih.gov While the direct and specific mechanisms of tacrine's interaction with tau are still being elucidated, the potential for its derivatives to inhibit tau aggregation represents a promising therapeutic avenue. nih.govyoutube.comyoutube.com

Molecular Pathway Modulation in Cellular Stress Response

Tacrine has been shown to influence molecular pathways involved in the cellular stress response, particularly in the context of oxidative stress and endoplasmic reticulum (ER) stress. nih.govnih.gov Increased oxidative stress is an early event in the pathogenesis of Alzheimer's disease, and tacrine's ability to modulate these pathways contributes to its neuroprotective effects. nih.gov

Hybrid molecules of tacrine have been synthesized with antioxidants, such as 8-hydroxyquinoline (B1678124) derivatives, to simultaneously inhibit acetylcholinesterase and protect against oxidative stress. nih.gov Tacrine itself has been reported to stimulate antiapoptotic gene expression by reducing oxygen-free radicals during neuronal injury. nih.gov Furthermore, as an acetylcholinesterase inhibitor, tacrine can interfere with the normal trafficking of AChE in the endoplasmic reticulum, thereby modulating ER stress. nih.gov The compound has also been noted to influence the metabolism of various neurotransmitters, including norepinephrine and serotonin, which can have downstream effects on cellular stress and function. acs.org

Table of Research Findings on Tacrine's Molecular Mechanisms

| Mechanism | Finding | Reference(s) |

| Potassium Ion Channel Blockade | Selectively blocks the delayed rectifier K+ current at low concentrations (10 µM). | nih.gov |

| Potassium Ion Channel Blockade | Inhibits the slow outward K+ current, prolonging action potential duration. | nih.gov |

| Calcium Channel Modulation | Inhibits high-threshold calcium currents. | nih.gov |

| Beta-Secretase (BACE-1) Inhibition | Bis(7)-tacrine inhibits BACE-1 with an IC50 of 7.5 μM. | elsevierpure.comnih.gov |

| Amyloid Beta (Aβ) Aggregation Modulation | Tacrine dimers inhibit AChE-induced Aβ fibrillogenesis by up to 76%. | nih.gov |

| Amyloid Beta (Aβ) Aggregation Modulation | Tacrine-menbutone conjugates inhibit Aβ42 self-aggregation by 45% to 76%. | ulisboa.pt |

| Tau Protein Modulation | Acridine derivatives can inhibit the formation of tau amyloid fibrils. | nih.gov |

| Cellular Stress Response | Tacrine can stimulate antiapoptotic gene expression by reducing oxygen-free radicals. | nih.gov |

Neurogenesis Modulation

The influence of tacrine on the generation of new neurons, or neurogenesis, is a key area of research in understanding its broader neurological effects. nih.govnih.gov Studies have shown that tacrine and its derivatives can modulate neurogenesis, which may contribute to their therapeutic potential in neurological disorders. nih.govnih.gov For instance, certain tacrine-based hybrids have demonstrated the ability to activate the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway, a critical signaling cascade involved in neuronal survival, growth, and differentiation. nih.gov

Neuroinflammation Pathways

Tacrine has been shown to interact with pathways involved in neuroinflammation, a key component in the pathology of many neurodegenerative diseases. nih.govnih.govnih.gov Research indicates that some tacrine hybrids can alleviate neuroinflammation. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) have been explored in the context of Alzheimer's therapy, and the development of tacrine-NSAID hybrids represents a strategy to target both cholinergic deficits and inflammatory processes. nih.gov

Endoplasmic Reticulum Stress Response

Tacrine can induce endoplasmic reticulum (ER) stress, a condition that arises when misfolded proteins accumulate in the ER. nih.gov Specifically, tacrine has been found to disrupt the proper trafficking of acetylcholinesterase in the ER. nih.gov This leads to an accumulation of misfolded AChE, triggering the unfolded protein response (UPR), a downstream signaling cascade of ER stress. nih.gov When this stress becomes overwhelming, it can lead to apoptosis, or programmed cell death. nih.gov This mechanism has been observed in cultured neuronal cells. nih.gov

Apoptosis Pathways (e.g., Bcl-2, Bax, p53)

Tacrine's influence on apoptosis, or programmed cell death, is complex and involves the regulation of key proteins in the apoptotic cascade. nih.gov It has been suggested that tacrine may protect neurons from amyloid β protein-induced cell death and apoptosis. nih.gov This neuroprotective effect could be mediated by stimulating the expression of anti-apoptotic genes. nih.gov

The tumor suppressor protein p53 is a critical regulator of apoptosis. nih.govnih.gov In response to cellular stress, p53 can transcriptionally activate pro-apoptotic genes of the Bcl-2 family, such as Bax, and inactivate anti-apoptotic genes like Bcl-2. nih.gov This shifts the balance towards apoptosis. nih.gov Studies on other compounds have shown that an increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspases and ultimately leading to apoptosis. nih.gov While the direct, detailed pathway of tacrine's interaction with the p53-Bcl-2/Bax axis is still under investigation, its ability to influence apoptotic gene expression suggests a potential role in modulating this critical cell death pathway. nih.gov

Gene and Protein Expression Regulation

Tacrine has been shown to regulate the expression of various genes and proteins. nih.gov For example, it can influence the expression of the Kv2.1 potassium channel gene and affect cell proliferation. nih.gov Furthermore, tacrine has been found to alter the secretion of the β-amyloid precursor protein in both developed and undifferentiated human neuroblastoma cell lines. nih.gov In the context of Alzheimer's disease models, tacrine has been observed to accelerate the expression of the synaptic vesicle protein Synaptophysin (SYP) and Glutamate decarboxylase 65 (GAD65), while decreasing the expression of GAD67 and amyloid-β. nih.gov

Energy Metabolism Modulation

Tacrine can significantly impact cellular energy metabolism. nih.gov Research has demonstrated that tacrine can dramatically reduce the activity of mitochondrial complex I, a key component of the electron transport chain. nih.gov This disruption in complex I activity can impair oxidative phosphorylation, the primary process for ATP production in the brain. nih.gov Consequently, tissues with high energy demands, like the brain, may increase their reliance on glycolytic energy generation. nih.gov

Calcium Ion Homeostasis Regulation

Tacrine has been shown to affect calcium ion (Ca2+) homeostasis through various mechanisms. nih.gov It can decrease depolarization-induced calcium influx through L-type calcium channels in neuronal cells. Some studies have indicated that tacrine inhibits high-threshold calcium currents, although the specific channels involved were not identified in those investigations. nih.gov Other research has demonstrated that tacrine can block both L-type and N-type calcium channels in cholinergic SN56 neuronal cell lines, an effect that is independent of its acetylcholinesterase inhibitory activity. nih.gov The ability of tacrine to block the entry of Ca2+ through L-type voltage-gated calcium channels is considered a valuable strategy for preventing neuronal damage in neurological disorders. nih.gov However, it has also been reported that tacrine treatment can increase the vulnerability of mitochondria to calcium-induced mitochondrial permeability transition. nih.gov

| Mechanism | Effect of Tacrine | Key Proteins/Pathways Involved | Cellular Outcome |

| Neurogenesis Modulation | Modulates the generation of new neurons. nih.govnih.gov | BDNF/TrkB pathway. nih.gov | Potential for neuronal repair and plasticity. |

| Neuroinflammation Pathways | Alleviates neuroinflammation. nih.gov | Inflammatory markers. nih.gov | Reduction of inflammation-mediated neuronal damage. |

| Endoplasmic Reticulum Stress Response | Induces ER stress by disrupting AChE trafficking. nih.gov | Misfolded AChE, Unfolded Protein Response (UPR). nih.gov | Can lead to apoptosis if stress is prolonged. nih.gov |

| Apoptosis Pathways | May protect against amyloid-β induced apoptosis; influences apoptotic gene expression. nih.gov | Bcl-2 family (Bax, Bcl-2), p53. nih.gov | Complex role in cell survival and death. |

| Gene and Protein Expression Regulation | Regulates expression of various genes and proteins. nih.gov | Kv2.1, β-amyloid precursor protein, SYP, GAD65, GAD67. nih.govnih.gov | Altered neuronal function and protein processing. |

| Energy Metabolism Modulation | Reduces mitochondrial complex I activity. nih.gov | Electron transport chain, Oxidative phosphorylation. nih.gov | Impaired cellular energy production, shift to glycolysis. nih.gov |

| Calcium Ion Homeostasis Regulation | Decreases Ca2+ influx through L-type and N-type channels. nih.gov | L-type and N-type calcium channels. nih.gov | Prevention of Ca2+-mediated neuronal damage. nih.gov |

Osmotic Regulation

The role of tacrine in osmotic regulation at the cellular level is not a primary focus of research, with its effects in this area being less direct compared to its other mechanisms. Some literature notes that the low osmotic pressure of tacrine makes it unsuitable for use in osmotic-release oral drug delivery systems designed for the gastrointestinal tract. nih.gov While the molecular mechanisms of tacrine's influence on neurotherapeutic activity have been explored across various domains including energy metabolism and Ca2+ homeostasis, its direct regulatory role in cellular osmotic balance is not well-established as a key therapeutic action. nih.govnih.gov

Oxidative Stress Mitigation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is considered a significant contributor to the pathology of neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com Tacrine and its derivatives have been investigated for their potential to mitigate this oxidative damage.

Research has shown that tacrine can possess antioxidant properties. nih.gov For instance, studies in animal models of dementia induced by streptozotocin (B1681764) showed that while tacrine treatment improved memory impairment, it also indicated a potential to suppress oxidative stress. nih.gov In one study, administration of streptozotocin led to a significant decrease in the antioxidant glutathione (B108866) (GSH) and an increase in the lipid peroxidation marker malondialdehyde (MDA), indicative of oxidative stress. nih.gov While tacrine treatment in this specific study did not lead to significant changes in GSH and MDA levels, other research suggests a favorable effect on the antioxidant system. nih.govnih.gov

Furthermore, hybrid molecules incorporating tacrine have been developed to enhance antioxidant activity. A hybrid of tacrine and ferulic acid, for example, demonstrated the ability to reduce the production of reactive oxygen species induced by amyloid-beta in PC12 cells. mdpi.com Another study on tacrine-flurbiprofen hybrids showed a neuroprotective effect against H2O2-induced oxidative stress and a reduction in intracellular ROS levels in PC12 cells. mdpi.com

| Compound/Derivative | Model System | Effect on Oxidative Stress Markers | Reference |

|---|---|---|---|

| Tacrine | Streptozotocin-induced dementia model in mice | Indicated potential to suppress oxidative stress, though no significant changes in GSH and MDA levels were observed in this particular study. | nih.gov |

| Tacrine-Ferulic Acid Hybrid (255) | PC12 cells (Aβ1–40-induced) | Reduced ROS production at a concentration of 10 µM. | mdpi.com |

| Tacrine-Flurbiprofen Hybrid (152) | PC12 cells (H2O2-induced) | Showed neuroprotective effect and reduced intracellular ROS levels. | mdpi.com |

Metal Ion Dyshomeostasis Modulation

An imbalance in the homeostasis of metal ions such as copper (Cu²+), zinc (Zn²+), and iron (Fe²+) is another pathological hallmark of neurodegenerative diseases. mdpi.comnih.gov The accumulation of these metals can promote the aggregation of amyloid-beta protein and increase the production of reactive oxygen species, thereby enhancing oxidative stress and neurotoxicity. mdpi.comresearchgate.net Consequently, the development of agents that can chelate these metal ions is a therapeutic strategy.

Tacrine itself and particularly its derivatives have been designed to act as metal-protein attenuating compounds (MPACs), which can interfere with abnormal metal-protein interactions. nih.govacs.org By creating hybrid molecules that combine the cholinesterase-inhibiting properties of tacrine with a metal-chelating moiety, researchers have developed multi-target-directed ligands.

For example, a series of novel tacrine-chromene hybrids were synthesized and evaluated for their biological activities. These compounds were found to possess satisfactory metal-chelating properties for Fe²+, Zn²+, and Cu²+, which is a desirable feature for mitigating the neurotoxic cascade associated with metal ion dyshomeostasis in Alzheimer's disease. acs.org

| Compound/Derivative | Target Metal Ions | Therapeutic Rationale | Reference |

|---|---|---|---|

| Modified Tacrine-Chromene Hybrids | Fe²⁺, Zn²⁺, Cu²⁺ | To inhibit metal-induced Aβ aggregation and reduce oxidative stress. | acs.org |

Structure Activity Relationship Sar and Ligand Design Principles of Tacrine Analogues

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For tacrine (B349632) and its derivatives, QSAR has been instrumental in elucidating the structural requirements for potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. nih.govcapes.gov.brnih.govresearchgate.net These models are built using a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.govnih.govresearchgate.net

Two-dimensional QSAR (2D-QSAR) studies on tacrine analogues have utilized a range of physicochemical parameters and molecular descriptors to develop predictive models for their acetylcholinesterase (AChE) inhibitory activity. indexcopernicus.combenthamdirect.com These models often employ multiple linear regression (MLR) to establish a linear relationship between the descriptors and the biological activity, typically expressed as pIC50. benthamdirect.com The descriptors used in these studies are diverse and can be categorized as constitutional, topological, geometrical, quantum-mechanical, and electronic. nih.govnih.govresearchgate.net

One such study on a series of 77 structurally diverse AChE inhibitors related to tacrine found that hydrophobicity of substituents at the 6th position of tacrine contributes positively to activity, while increased bulk at the 7th position is detrimental. indexcopernicus.com This suggests that for a molecule to possess significant acetylcholinesterase inhibitory activity, it should be hydrophobic in nature, and bulky substituents at certain positions can hinder its effectiveness. indexcopernicus.com

Another 2D-QSAR study using stepwise MLR developed several models with good predictive power. benthamdirect.com The resulting models highlighted the significant role of specific descriptors in either increasing or decreasing AChE activity. benthamdirect.com For instance, the descriptors T_N_Cl_4 & 6, T_C_O_7, and T_2_O_7 were found to contribute to an increase in AChE activity, while other descriptors in the equations led to a decrease. benthamdirect.com

A comprehensive 2D-QSAR analysis was performed on ten different groups of newly developed tacrine-related inhibitors, each measured under different biochemical conditions and with AChE from various sources. nih.govnih.govresearchgate.net This work utilized over 1500 molecular descriptors to build the best linear models for each dataset, resulting in QSAR models with satisfactory predictive ability. nih.govnih.govresearchgate.net

Table 1: 2D-QSAR Model Descriptors and Their Effect on AChE Activity

| Descriptor | Effect on AChE Activity |

|---|---|

| T_N_Cl_4 & 6 | Increase |

| T_C_O_7 | Increase |

| T_2_O_7 | Increase |

| Other descriptors in the equations | Decrease |

Data sourced from a 2D-QSAR study on tacrine analogues. benthamdirect.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target enzyme. nih.govresearchgate.net These approaches have been successfully applied to various series of tacrine analogues to build predictive models of their inhibitory activity. nih.govresearchgate.netnih.govresearchgate.net

In a notable study, a highly significant CoMFA model was developed for a series of tacrine analogues and 11H-indeno[1,2-b]quinolin-10-ylamines. nih.gov This model, which utilized the steric field alone, was consistent with classical QSAR findings. nih.gov Key insights from this model included the identification of a strong negative steric contribution of substituents at position 7 of the tacrine nucleus and a favorable effect of substituents at position 6, which was tentatively assigned a hydrophobic character. nih.gov To test the predictive power of these QSAR models, a new derivative, 6-bromo-9-amino-1,2,3,4-tetrahydroacridine, was synthesized. Its experimentally determined pIC50 value of 7.18 showed reasonable agreement with the predicted values from the classical QSAR model (7.31) and the CoMFA model (7.40). nih.gov

Another 3D-QSAR study was conducted on 68 tacrine derivatives, including tacrine-4-oxo-4H-chromene hybrids, heterodimers of tacrine and substituted zene derivatives, and tacrine-xanomeline dimers. researchgate.net The developed CoMFA and CoMSIA models demonstrated good statistical parameters, indicating that the inhibition data were well-fitted and the models had satisfactory predictive abilities. researchgate.net

Table 2: Statistical Parameters of 3D-QSAR Models for Tacrine Derivatives

| Model | q² | r² | r²pred |

|---|---|---|---|

| CoMFA | 0.613 | 0.876 | 0.75 |

| CoMSIA | 0.807 | 0.96 | 0.865 |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²pred: predictive correlation coefficient for the test set. Data from a study on 68 tacrine derivatives. researchgate.net

Furthermore, 3D-QSAR studies have been performed on bis-tacrine compounds, utilizing molecular docking scores in addition to the steric and electrostatic fields from CoMFA. nih.gov These studies contribute to a more rational design of new, potent, and selective tacrine-based inhibitors. nih.gov

The Electronic-Topological Method (ETM) is a structure-activity relationship (SAR) approach that aims to identify molecular fragments that are specific to active and inactive compounds within a series. nih.gov This method has been applied to a class of acetylcholinesterase (AChE) inhibitors related to tacrine and its tetracyclic analogues, 11H-indeno-[1,2-b]-quinolin-10-ylamine. nih.gov

The ETM procedure involves several steps. nih.gov First, conformational analysis of each molecule is carried out using molecular mechanics methods. nih.gov Following this, the electronic structures of these conformations are calculated using semi-empirical quantum chemistry methods. nih.gov The resulting electronic and geometric parameters are then organized into a matrix. nih.gov By comparing these matrices, particularly between active and inactive compounds, specific activity features, or pharmacophores, can be identified. nih.gov In the study of tacrine analogues, this method led to the identification of three pharmacophores (Ph1, Ph2, and Ph3) that are characteristic of active compounds. nih.gov The ultimate goal of applying ETM is to create a system for predicting the activity of new compounds, thereby facilitating a more efficient and effective design of novel drugs. nih.gov

Pharmacophore Modeling and Ligand Feature Identification

Pharmacophore modeling is a crucial tool in ligand design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For tacrine analogues, pharmacophore models have been instrumental in understanding their interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.govmdpi.com

Studies have revealed that many potent tacrine derivatives, particularly heterodimers, target both the CAS and PAS of AChE. nih.gov A pharmacophore model for these dual-binding inhibitors typically includes key features such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic groups, all arranged in a specific spatial orientation. This understanding allows for the rational design of new molecules with improved inhibitory profiles.

For instance, in a study of tacrine-4-oxo-4H-chromene hybrids and other tacrine dimers, pharmacophore modeling was used in conjunction with 3D-QSAR to elucidate the key structural features for potent AChE inhibition. researchgate.net The identified pharmacophore features provide a blueprint for designing new derivatives with enhanced activity.

Furthermore, the Electronic-Topological Method (ETM) has been used to reveal pharmacophoric fragments specific to active tacrine analogues. nih.gov The ETM analysis identified three such pharmacophores, which represent the key structural determinants for AChE inhibition in the studied series of compounds. nih.gov These findings from pharmacophore modeling and ligand feature identification are invaluable for the de novo design or virtual screening of new and more effective tacrine-based inhibitors.

Molecular Descriptors and Their Correlation with Activity (e.g., HOMO/LUMO Energies)

A wide array of molecular descriptors have been employed in QSAR studies of tacrine analogues to quantify their structural and physicochemical properties. nih.govnih.govresearchgate.net These descriptors, which can be constitutional, topological, geometrical, quantum-mechanical, or electronic, are correlated with the biological activity of the compounds to build predictive models. nih.govnih.govresearchgate.net

A particularly insightful study focused on the relationship between the structure of tacrine and its analogues and their inhibitory activity against Alzheimer's disease. nih.gov In this research, all molecular descriptors were calculated at the M062X/6-311++G(d,p) level of theory. nih.gov A principal component analysis of these descriptors revealed that the compounds could be categorized into active and inactive groups using just two descriptors: the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov This finding is significant as it suggests that the electronic properties of these molecules, as captured by their frontier molecular orbital energies, play a crucial role in their biological activity. These results can help explain the activities of existing tacrine derivatives and guide the modeling of new analogues with desired activity profiles. nih.gov

The importance of electronic properties is further supported by other QSAR studies that have incorporated quantum-mechanical and electronic descriptors. nih.govnih.govresearchgate.net These studies have consistently demonstrated that such descriptors contribute significantly to the predictive power of the developed models. nih.govnih.govresearchgate.net The successful use of these descriptors underscores the importance of considering the electronic nature of tacrine analogues in the design of new and more effective inhibitors.

Influence of Structural Modifications on Enzyme Selectivity and Potency

The potency and selectivity of tacrine analogues against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are profoundly influenced by structural modifications to the parent tacrine molecule. A vast body of research has explored these modifications, leading to a detailed understanding of the structure-activity relationships.

Halogenation: The introduction of halogen atoms, particularly chlorine, into the tacrine structure has been shown to increase anti-cholinesterase activity. researchgate.netnih.gov For example, 6-chlorotacrine is a more potent AChE inhibitor than tacrine itself. researchgate.net

Dimerization and Hybridization: A highly successful strategy for enhancing potency has been the creation of homodimers (two tacrine units linked together) and heterodimers (tacrine linked to another pharmacophore). nih.govnih.govnih.govacs.orgnih.govnih.gov Many of these dimeric compounds exhibit significantly increased inhibitory activity, often in the nanomolar or even subnanomolar range. nih.govresearchgate.net This enhanced potency is attributed to the ability of these molecules to simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.govnih.gov Examples of effective hybrids include tacrine-coumarin, tacrine-indole, and tacrine-trolox derivatives. acs.orgnih.govacs.orgnih.gov

Linker Length and Composition: In dimeric tacrine derivatives, the length and nature of the linker connecting the two pharmacophoric units are critical determinants of activity. mdpi.comnih.govnih.gov Studies have shown that an optimal linker length is required to allow for effective dual binding to the CAS and PAS. For instance, in a series of tacrine derivatives with hydrocarbon chain linkers, those with longer chains (n=7-9) showed higher inhibitory activity and greater selectivity for AChE. mdpi.com Similarly, for tacrine-squaramide homodimers, the length of the spacer between the two tacrine subunits significantly affected AChE inhibition potency. nih.gov

Ring Modifications: Altering the core ring structure of tacrine has also been explored. Replacing the benzene (B151609) ring with various heterocyclic systems has been a common strategy to develop new derivatives with improved properties. acs.orgnih.gov Modification of the carbocyclic ring, for example, from a six-membered ring to a five- or seven-membered ring, can also impact activity and selectivity against AChE and BChE. nih.gov

Substituents on the Acridine (B1665455) Nucleus: The position and nature of substituents on the acridine ring system have a pronounced effect on activity. As revealed by QSAR studies, substituents at position 7 of the tacrine nucleus can be detrimental to activity, whereas substituents at position 6 can be favorable. nih.gov

The following table provides a summary of the inhibitory activities of various tacrine analogues, illustrating the impact of these structural modifications.

Table 3: Inhibitory Potency (IC50) of Selected Tacrine Analogues against Cholinesterases

| Compound | Modification | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) |

|---|---|---|---|---|

| Tacrine | Parent Compound | 0.03872 | 0.00621 | 0.16 |

| 6-chlorotacrine | Halogenation | - | - | - |

| Compound 8a2 | Tacrine-1,2,3-triazole derivative | 4.89 | 3.61 | 0.74 |

| Compound 5c | Modified tacrine-chromenol | 0.44 | 0.08 | 0.18 |

| Compound 5d | Modified tacrine-chromenol | 0.25 | 0.14 | 0.56 |

| Tacrine-coumarin heterodimer 7c | Heterodimer | 0.0154 | - | >1 |

| Tacrine derivative 6b | Tacrine derivative | 0.0263 | - | - |

| Tacrine-indole heterodimer 3c | Heterodimer | 0.025 | - | 3 |

| Tacrine-indole heterodimer 4d | Heterodimer | 0.039 | - | 0.6 |

| Bis(7)tacrine | Homodimer | ~1000-fold stronger than tacrine | - | - |

Data compiled from multiple sources. acs.orgnih.govnih.govacs.orgnih.gov

Synthetic Methodologies and Chemical Derivatization of Tacrine

Conventional Synthetic Routes for Tacrine (B349632) and its Core Structure

The primary and most conventional method for synthesizing the tacrine core, 9-amino-1,2,3,4-tetrahydroacridine, is the Friedländer annulation. mdpi.comresearchgate.netresearchgate.netnih.gov This reaction involves the acid-catalyzed condensation of an o-aminoaryl ketone or nitrile with a cyclic ketone. nih.govresearchgate.net

A common pathway involves the reaction of 2-aminobenzonitrile (B23959) with cyclohexanone (B45756). mdpi.comresearchgate.netplymouth.ac.uk This intermolecular cyclodehydration is often facilitated by a Lewis acid catalyst, such as zinc chloride, and can be performed with or without a solvent. researchgate.netplymouth.ac.uk While effective, traditional methods often require high temperatures and long reaction times. mdpi.com More recent advancements have focused on developing more sustainable and efficient protocols, such as using deep eutectic solvents (DESs) which can significantly reduce reaction times and improve yields. mdpi.comnih.gov

Another established route starts from anthranilic acid, which reacts with cyclohexanone in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form 9-chloro-1,2,3,4-tetrahydroacridine (B1265563). mdpi.comnih.govtandfonline.com This intermediate is then typically converted to tacrine or its derivatives through nucleophilic substitution at the C9 position. nih.gov

These fundamental synthetic routes provide a versatile platform for accessing the tricyclic core of tacrine, enabling further modifications and the development of a wide array of analogues. nih.govresearchgate.net

Design and Synthesis of Tacrine Derivatives

The modification of the tacrine scaffold has been extensively explored to enhance its therapeutic properties and mitigate adverse effects. These strategies involve alterations to the heterocyclic rings, the introduction of various functional groups, and the design of analogues with improved toxicological profiles.

Modification of Heterocyclic Rings and Functional Groups

A primary strategy for diversifying the tacrine structure involves modifying its heterocyclic rings and introducing new functional groups. mdpi.com These modifications aim to improve target engagement, selectivity, and pharmacokinetic properties. nih.gov

One approach is the late-stage modification of the tacrine core itself. For instance, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions have been successfully employed to synthesize N-aryltacrine derivatives. acs.org This method allows for the direct introduction of various aryl groups at the 9-amino position, leading to compounds with altered electronic and steric properties. acs.org

Another avenue of exploration involves the incorporation of entirely new heterocyclic systems. For example, tacrine derivatives have been synthesized with fused thienopyridine or pyrrolopyridine rings, creating novel tetracyclic systems. researchgate.net The synthesis of these analogues often still relies on the fundamental Friedländer annulation, but utilizes substituted starting materials to build the desired heterocyclic framework. researchgate.net Additionally, tacrine has been functionalized with nitroxide moieties, either attached to the amino group via spacers or integrated directly into the tacrine scaffold, to impart antioxidant properties. nih.gov

The introduction of functional groups onto the existing rings is also a common strategy. For example, the synthesis of tacrine-1,2,3-triazole derivatives has been achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, linking a triazole moiety to the tacrine core. nih.gov These modifications demonstrate the chemical tractability of the tacrine scaffold and the diverse range of derivatives that can be accessed through various synthetic transformations.

Halogenated Tacrine Analogues

The introduction of halogen atoms, particularly chlorine, onto the tacrine scaffold has been a significant area of investigation. nih.govnih.gov Halogenation can influence the electronic properties of the molecule, potentially enhancing its binding affinity for target enzymes and improving its selectivity. nih.gov

The 6-chloro substituent, for instance, is known to improve the inhibition of acetylcholinesterase (AChE). nih.gov Similarly, the synthesis of 7-chloro-1,2,3,4-tetrahydroacridin-9-amine (B3063203) has been reported as a key intermediate for further derivatization. acs.org The synthesis of these halogenated analogues typically involves starting with the corresponding halogenated anthranilic acid or anthranilonitrile in the Friedländer condensation. researchgate.net For example, 4-chloro-2-aminobenzonitrile can be reacted with cyclohexanone to produce 7-chlorotacrine. mdpi.com

Furthermore, 6,9-dichloro-1,2,3,4-tetrahydroacridine, synthesized from the reaction of 5-chloroanthranilic acid and cyclohexanone with a chlorinating agent like POCl₃, serves as a precursor for various derivatives. nih.gov The introduction of a second chlorine atom at the 9-position provides another reactive site for nucleophilic substitution, allowing for the attachment of different side chains. nih.gov Research has also explored the synthesis of fluorinated tacrine analogues, starting from fluoro-substituted anthranilonitriles. researchgate.net These halogenated derivatives have consistently shown potent inhibitory activity against cholinesterases. nih.govnih.gov

Design of Analogues with Modified Toxicological Profiles (e.g., 7-methoxytacrine, 7-phenoxytacrine)

A major focus in the development of tacrine analogues has been to mitigate the hepatotoxicity associated with the parent compound. nih.gov This has led to the design and synthesis of derivatives with modified toxicological profiles, with 7-methoxytacrine (7-MEOTA) being a prominent example. nih.govresearchgate.net

The introduction of a methoxy (B1213986) group at the 7-position of the tacrine ring system is known to reduce toxicity, although it may also weaken the inhibitory activity against acetylcholinesterase compared to tacrine itself. nih.gov The synthesis of 7-methoxytacrine and its derivatives often involves similar synthetic strategies to tacrine, starting with the appropriately substituted precursors. researchgate.netnih.gov

The development of 7-methoxytacrine has served as a platform for creating a new generation of multi-target-directed ligands. For example, a series of 7-MEOTA-adamantylamine heterodimers has been synthesized, linking the 7-methoxytacrine core to adamantylamine, a known NMDA receptor antagonist. nih.gov This approach aims to combine the cholinesterase inhibitory properties of the tacrine moiety with the neuroprotective effects of adamantylamine. nih.gov

The synthesis of these hybrids typically involves the initial preparation of 7-methoxytacrine, followed by the attachment of a linker and subsequent coupling with the second pharmacophore. researchgate.netnih.gov These efforts highlight a key strategy in modern drug design: modifying a known active scaffold to reduce toxicity while potentially introducing additional beneficial pharmacological activities.

Hybrid Molecule Strategies and Multi-Target Directed Ligands (MTDLs)

Given the complex and multifactorial nature of diseases like Alzheimer's, the development of multi-target-directed ligands (MTDLs) has emerged as a promising therapeutic strategy. nih.govnih.gov Tacrine, with its high ligand efficiency and well-established, albeit problematic, clinical history, has become a popular scaffold for the design of such hybrid molecules. nih.govnih.gov These MTDLs aim to simultaneously modulate multiple biological targets involved in the disease cascade. nih.gov

Tacrine-Based Homodimers and Heterodimers (e.g., Bis(7)-tacrine)

One of the earliest and most successful applications of the MTDL strategy involving tacrine was the development of homodimers. The most well-known of these is bis(7)-tacrine (B1662651), which consists of two tacrine units linked by a seven-carbon alkyl chain. nih.gov This dimerization was found to significantly increase the potency of acetylcholinesterase (AChE) inhibition, with some dimers showing up to 300-fold greater activity than tacrine itself. nih.gov The synthesis of these homodimers generally involves reacting 9-chloro-1,2,3,4-tetrahydroacridine with an appropriate α,ω-diamine linker. acs.org

Following the success of homodimers, research expanded to include heterodimers, where a tacrine moiety is linked to a different pharmacophore. This approach allows for the combination of tacrine's cholinesterase inhibition with other desired biological activities. A wide variety of heterodimers have been synthesized, including:

Tacrine-indole hybrids: These molecules combine tacrine with an indole (B1671886) moiety, which can also interact with the peripheral anionic site (PAS) of AChE and may possess other beneficial properties. nih.govtandfonline.com

Tacrine-coumarin heterodimers: These hybrids have shown potent inhibition of both AChE and butyrylcholinesterase (BChE). researchgate.net

Tacrine-tryptophan heterodimers: These have been developed as multi-target agents with potential for Alzheimer's drug development. nih.gov

Tacrine-adamantylamine heterodimers: These link tacrine with the NMDA receptor antagonist adamantylamine, aiming for a dual mechanism of action. researchgate.net

Tacrine-cinnamic acid hybrids: These have also been synthesized and evaluated as cholinesterase inhibitors. nih.gov

The synthesis of these heterodimers typically involves a modular approach. First, the individual pharmacophores are prepared with appropriate functional groups to allow for their linkage. Then, a suitable linker is used to connect the two units. The nature and length of the linker are critical and can significantly impact the biological activity of the final hybrid molecule. nih.gov

The table below provides examples of different tacrine-based dimers and their reported biological activities.

| Compound Type | Example | Linker | Key Biological Finding |

| Homodimer | Bis(7)-tacrine | Heptamethylene | Significantly more potent AChE inhibitor than tacrine. nih.gov |

| Heterodimer | Tacrine-indole | Alkylene-thiourea | Potent AChE inhibitors, with some showing selectivity for AChE over BChE. nih.gov |

| Heterodimer | Tacrine-coumarin | Not specified | Potent inhibitors of both human AChE and BChE. researchgate.net |

| Heterodimer | 7-MEOTA-adamantylamine | Thiourea with variable alkylene chains | Dual binding site inhibitors of cholinesterases. nih.gov |

| Heterodimer | Tacrine-tryptophan | Not specified | Potent inhibitors of both AChE and BChE with additional activity against Aβ aggregation. nih.gov |

Conjugation with Natural Products and Phytochemicals

The strategy of conjugating tacrine with natural products and phytochemicals leverages the inherent biological activities of these natural compounds to create multi-target-directed ligands.

Ferulic Acid: Hybrids of tacrine and ferulic acid have been synthesized to combine the cholinesterase inhibitory action of tacrine with the antioxidant properties of ferulic acid. researchgate.netnih.gov One synthetic approach involves the esterification of ferulic acid, followed by reaction with α,ω-dibromoalkanes to introduce a linker. This intermediate is then coupled with a tacrine derivative. nih.gov For instance, five tacrine-ferulic acid hybrids (TFA-1 to TFA-5) were created, where the linker length between the two moieties was varied (n=2-6). nih.gov Another study reported tacrine-ferulic acid hybrids (6a-e) that demonstrated potent acetylcholinesterase (AChE) inhibitory activity. researchgate.net The hybrid designated as 6d, in particular, was identified as a reversible and non-competitive inhibitor of AChE. researchgate.net

Indoles, Beta-Carboline Alkaloids, and Tryptophan: The indole nucleus, present in many pharmacologically active molecules, has been a key component in tacrine derivatization. nih.govacs.org

Indole Hybrids: Researchers have synthesized tacrine-indole heterodimers by tethering the two moieties with linkers of varying lengths. nih.govacs.org One study reported that hybrids containing a 6-chlorotacrine fragment and an unsubstituted indole connected by a six or seven-carbon methylene (B1212753) tether exhibited potent inhibitory activity against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). nih.govacs.org

Beta-Carboline Hybrids: A series of tacrine-(β-carboline) hybrids (11a-q) have been designed and synthesized. mdpi.comnih.gov The synthesis involves creating tacrine derivatives with aminoalkyl linkers, which are then coupled with a β-carboline carboxylic acid. mdpi.com Compound 11l from this series showed significant inhibitory potency against multiple cholinesterases and demonstrated an ability to chelate metal ions. mdpi.comnih.gov

Tryptophan Hybrids: Tacrine has been conjugated with L-tryptophan to create heterodimers. The synthesis typically involves linking the carboxyl group of tryptophan to an amino-functionalized linker attached to the tacrine core. nih.gov The resulting hybrid, S-K1035, emerged as a potent inhibitor of both AChE and BChE, with IC₅₀ values of 6.3 nM and 9.1 nM, respectively. nih.gov

Table 1: Tacrine Hybrids with Natural Products and Phytochemicals

| Hybrid Class | Example Compound | Synthetic Approach | Key Finding (IC₅₀) | Source |

|---|---|---|---|---|

| Ferulic Acid | Hybrid 6d | Coupling of tacrine and ferulic acid via an alkyl linker. | Potent, reversible, non-competitive AChE inhibitor. | researchgate.net |

| Indole | 6-chlorotacrine-indole hybrid | Tethering of 6-chlorotacrine and indole with a 6-7 carbon linker. | hAChE IC₅₀ = 70 pM; hBChE IC₅₀ = 20 pM. | nih.govacs.org |

| Beta-Carboline | Hybrid 11l | Coupling of aminoalkyl-tacrine with β-carboline carboxylic acid. | hAChE IC₅₀ = 63.2 nM; BuChE IC₅₀ = 39.8 nM. | mdpi.com |

| Tryptophan | S-K1035 | Amide bond formation between amino-linker on tacrine and tryptophan. | AChE IC₅₀ = 6.3 nM; BChE IC₅₀ = 9.1 nM. | nih.gov |

Hybridization with Other Pharmacophores

Creating hybrid molecules by combining tacrine with other synthetic pharmacophores is a major strategy to develop multifunctional agents. This approach involves covalently linking tacrine to another pharmacologically active scaffold, often via a flexible alkyl chain.

7-Hydroxycoumarin: Tacrine-coumarin hybrids have been synthesized, some incorporating a 1,2,3-triazole linker. nih.gov One of the most potent derivatives, compound 8m, exhibited an exceptionally strong inhibitory activity against butyrylcholinesterase (BChE) with an IC₅₀ value of 6 nM. nih.gov Another series of tacrine-coumarin heterodimers was synthesized where compound 7c was found to be a potent inhibitor of human AChE (hAChE), with an IC₅₀ of 0.0154 μM. researchgate.net

Acridine (B1665455): Tacrine-acridine hybrids have been developed, linking the two acridine cores with carbon chains of varying lengths. This strategy aims to create dual-binding inhibitors that can interact with both the catalytic and peripheral sites of cholinesterase enzymes. The most active compound, 3d, demonstrated picomolar inhibitory potency against both AChE (IC₅₀ = 7.6 pM) and BChE (IC₅₀ = 1.7 pM).

Cinnamic Acid: A series of tacrine-cinnamic acid hybrids were synthesized and evaluated. The optimal compounds, 19, 27, and 30, showed potent inhibition of human AChE with IC₅₀ values of 10.2 nM, 16.5 nM, and 15.3 nM, respectively.

Phenolic Acid: Novel tacrine-phenolic acid dihybrids and even trihybrids incorporating ligustrazine have been synthesized. Compound 9i from this series was a highly potent inhibitor of electric eel AChE (eeAChE) with an IC₅₀ of 3.9 nM and human AChE (hAChE) with an IC₅₀ of 65.2 nM.

Hydroxyphenyl Benzimidazole: Tacrine-hydroxyphenylbenzimidazole (TAC-BIM) hybrids have been designed and synthesized, showing improved AChE inhibitory activity in the nanomolar range compared to tacrine alone.

NSAIDs: Tacrine has been hybridized with the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The resulting hybrids showed potent AChE inhibition, with compound 471 being the most active, displaying an IC₅₀ of 10 nM.

Phenothiazine (B1677639): Tacrine-phenothiazine heterodimers have been designed and synthesized. One hybrid, compound 318, was identified as the most potent AChE inhibitor in its series, with an IC₅₀ of 89 nM.

Squaramide: Tacrine-squaramide hybrids were created by combining the tacrine nucleus with a squaric acid moiety via a diaminoalkylene chain. The synthesis involves the condensation of 9-aminoalkylamino-1,2,3,4-tetrahydroacridines with diethoxysquarate, followed by hydrolysis to yield the squaramic acid hybrids.

Triazole: The triazole ring is often used as a stable linker to connect tacrine with other pharmacophores, such as glycoconjugates or coumarins, frequently via click chemistry. nih.gov One such triazole-linked tacrine glycoconjugate, A-1, showed an AChE IC₅₀ of 0.4 μM.

Phenylthiazole: Multipotent phenylthiazole-tacrine hybrids have been synthesized. These compounds were found to be potent cholinesterase inhibitors, with the most active against BChE showing a pIC₅₀ value of 10.35.

Benzothiazole (B30560): Tacrine has been conjugated with benzothiazole (BTA) moieties using various linkers. In one series (7a–7e), the compound with the shortest linker (7a) showed the best AChE inhibition (IC₅₀ = 0.34 μM). Another synthetic route involved creating TAC-PhBTA hybrids by first synthesizing alkyl-substituted tacrine-amines and coupling them with a phenylbenzothiazole unit.

Pyrazole: Tacrine has been incorporated into pyrazole-containing structures. One approach involves the tin(IV) chloride-catalyzed cyclocondensation of 1-aryl-4-cyano-5-aminopyrazole with β-ketoesters to create tacrine analogues.

Chromene: Tacrine-chromene derivatives have been synthesized via the Friedländer reaction of 2-amino-7-hydroxy-4-substituted-chromene-3-carbonitriles with cyclohexanone in the presence of AlCl₃. mdpi.com Compounds 5c and 5d from this series were potent hAChE inhibitors with IC₅₀ values of 0.44 and 0.25 μM, respectively. mdpi.com

Dihydroxypyridine: Tacrine-1,4-dihydropyridine (DHP) hybrids, named tacripyrines, were synthesized through the Friedländer reaction between ethyl esters of 6-amino-4-aryl-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylic acids and cyclohexanone. researchgate.net These hybrids are potent and selective AChE inhibitors. researchgate.net

Tetrahydroquinolone: A series of heterodimers using 6-chlorotacrine and the tetrahydroquinolone moiety from huperzine A have been designed and synthesized. nih.gov Compound 7b from this series was a particularly potent AChE inhibitor with an IC₅₀ value below 1 nM. nih.gov

Dipicolylamine: Tacrine-dipicolylamine dimers have been created by covalently linking the two moieties. acs.org Compound 13a from this series exhibited nanomolar inhibition of both AChE and β-amyloid aggregation. acs.org

Arylisoxazole: Novel arylisoxazole-tacrine analogues have been developed. Compounds 7l and 7b from this work were identified as potent inhibitors of both AChE and BChE.

Peptides: Tacrine has been coupled with peptides, such as the model amphipathic cell-penetrating peptide (MAP). The synthesis involved solid-phase peptide synthesis of MAP, followed by conjugation with a tacrine derivative using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

Table 2: Tacrine Hybrids with Other Pharmacophores

| Pharmacophore | Example Compound | Synthetic Approach | Key Finding (IC₅₀) | Source |

|---|---|---|---|---|

| Acridine | Hybrid 3d | Linking two acridine cores with a carbon spacer. | AChE IC₅₀ = 7.6 pM | |

| Cinnamic Acid | Compound 19 | Coupling of tacrine and cinnamic acid via an alkyl linker. | hAChE IC₅₀ = 10.2 nM | |

| NSAID (Indomethacin) | Hybrid 471 | Coupling of tacrine and indomethacin. | AChE IC₅₀ = 10 nM | |

| Benzothiazole | Hybrid 7a | Conjugation of tacrine and benzothiazole with a short linker. | AChE IC₅₀ = 0.34 μM | |

| Tetrahydroquinolone | Hybrid 7b | Coupling of 6-chlorotacrine with a tetrahydroquinolone moiety. | AChE IC₅₀ < 1 nM | nih.gov |

Sustainable Synthetic Approaches

Efforts to create more environmentally friendly synthetic routes to tacrine and its derivatives have focused on replacing volatile organic compounds (VOCs) with greener alternatives.

Deep Eutectic Solvents (DESs): A highly efficient and sustainable method for synthesizing tacrine has been developed using deep eutectic solvents (DESs). mdpi.com The reaction of 2-aminobenzonitrile and cyclohexanone in a Lewis acidic DES (LADES), such as a mixture of zinc chloride (ZnCl₂) and choline (B1196258) chloride (ChCl), at 120°C yields tacrine in up to 98%. mdpi.com This method is scalable, with successful synthesis at the 3-gram level without a loss in yield. mdpi.com The protocol has also been successfully applied to the synthesis of tacrine derivatives, such as 4-chloro-tacrine, using a FeCl₃·6H₂O/urea DES. mdpi.com This approach avoids the use of traditional VOCs, enhancing the green credentials of the synthesis. mdpi.com

Click Chemistry Applications in Tacrine Derivatization

Click chemistry, particularly the Copper(I)-Catalyzed Alkyne–Azide 1,3-Dipolar Cycloaddition (CuAAC), has become a valuable tool for the synthesis of complex tacrine derivatives. This reaction is known for its high efficiency, specificity, and mild reaction conditions.

The CuAAC reaction has been employed to link tacrine to various other molecules, including peptides and glycoconjugates, via a stable 1,2,3-triazole ring.

Peptide Conjugation: Tacrine was coupled to a model amphipathic peptide (MAP) by first synthesizing an azide-functionalized peptide and an alkyne-functionalized tacrine derivative, which were then joined using the CuAAC reaction.

Glycoconjugate Synthesis: Tacrine-linked triazole glycoconjugates were synthesized via the Huisgen [3+2] cycloaddition of anomeric azides with terminal acetylenes derived from tacrine.

In Situ Triazole Formation in DES: A sustainable approach combines the synthesis of tacrine derivatives with click chemistry in a one-pot process. N-propargyl-substituted tacrine derivatives were reacted with in situ-generated aryl azides in a deep eutectic solvent, catalyzed by copper, to form novel triazole-based tacrine derivatives with high yields (90–95%). mdpi.com This method integrates the benefits of sustainable solvents with the efficiency of click chemistry. mdpi.com

Preclinical Pharmacological and Biological Evaluation of Tacrine and Its Derivatives

In Vitro Enzyme Inhibition Assays

The primary mechanism of action for tacrine (B349632) involves the inhibition of cholinesterases, enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132).

Tacrine has demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). medchemexpress.commedchemexpress.com Studies have shown that tacrine and its derivatives can effectively inhibit these enzymes in a concentration-dependent manner. nih.gov For instance, tacrine has been reported to inhibit AChE from snake venom and BChE from human serum. nih.gov The inhibitory potency of tacrine derivatives can be influenced by the length of their hydrocarbon chains, with longer chains (n=7-9) showing higher inhibitory activity and greater selectivity towards AChE. mdpi.com

The inhibitory effects of tacrine are quantified by determining its half-maximal inhibitory concentration (IC50) and inhibition constants (Ki and Ki'). For snake venom AChE and human serum BChE, tacrine has reported IC50 values of 31 nM and 25.6 nM, respectively. medchemexpress.comnih.gov Kinetic analyses have revealed a mixed type of inhibition for both enzymes. nih.gov The Ki value, representing the dissociation constant of the enzyme-inhibitor complex, was found to be 13 nM for venom AChE and 12 nM for serum BChE. nih.gov Furthermore, the dissociation constant of the enzyme-substrate-inhibitor complex (Ki') was estimated to be 20 nM for venom AChE and 10 nM for serum BChE. nih.gov

Table 1: Inhibition Constants of Tacrine

| Enzyme | IC50 | Ki | Ki' |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 31 nM | 13 nM | 20 nM |

Cellular Models for Biological Activity Assessment

Beyond enzyme inhibition, the biological activities of tacrine and its derivatives have been explored in various cellular models to understand their neuroprotective potential.

Tacrine has demonstrated significant neuroprotective effects in different neuronal cell lines. In rat pheochromocytoma (PC12) cells, pretreatment with tacrine was found to attenuate hydrogen peroxide (H₂O₂)-induced injury. nih.gov Furthermore, certain tacrine derivatives have been shown to protect primary cultured astrocytes, pheochromocytoma cells, and neurons from apoptosis induced by hydrogen peroxide, amyloid-beta protein, and glutamate (B1630785). nih.gov Studies on human neuroblastoma cell lines have also indicated the potential of tacrine to influence cellular processes related to Alzheimer's disease. uni.lunih.gov

Tacrine has been shown to modulate cellular apoptosis and stress responses. In PC12 cells exposed to H₂O₂, tacrine prevented apoptosis, as evidenced by the reduction of chromatin condensation and DNA fragmentation. nih.gov This neuroprotective effect is possibly achieved by inhibiting the expression of pro-apoptotic genes. nih.gov Specifically, tacrine was found to attenuate the H₂O₂-induced overexpression of p53 and bax, two key genes involved in the apoptotic pathway. nih.gov However, other studies suggest that tacrine itself can induce apoptosis through the generation of reactive oxygen species (ROS) and by causing an accumulation of misfolded AChE in the endoplasmic reticulum (ER), leading to ER stress. nih.govnih.gov